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molecular formula C6H10O3 B146672 2,5-Dimethoxy-2,5-dihydrofuran CAS No. 332-77-4

2,5-Dimethoxy-2,5-dihydrofuran

Cat. No. B146672
M. Wt: 130.14 g/mol
InChI Key: WXFWXFIWDGJRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665763

Procedure details

Sodium carbonate (1.2 g) was added to a cooled (-10° C.) solution of 5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan from example 9d (780 mg, 2.4 mmol) in 18 mL of methanol with stirring, and then bromine (0.135 g, 14 mmol) in 8 mL of methanol was added dropwise until the brown color persisted, and the resulting reaction mixture was allowed to stir at -10° C. for 45 min. To the mixture was added brine, extracted with ether (3×25 mL), and the organic layer was washed with water, dried over magnesium sulfate, and concentrated in vacuo to yield an oil which was purified by MPLC chromatography (ethyl acetate/hexane 3:7) to afford 820 mg (76.3%) of 5-methyl-2-[3-[2,6-dimethyl-4-]2-methyl-tetrazol-5-yl)phenoxy]-propyl]-2,5-dimethoxy-2,5-dihydrofuran.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan
Quantity
780 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0.135 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-].[Na+].[Na+].C[C:8]1[O:12][C:11](CCCOC2C(C)=CC(C3N=NN(C)N=3)=CC=2C)=[CH:10][CH:9]=1.BrBr.[CH3:33]O>[Cl-].[Na+].O>[CH3:33][O:3][CH:1]1[CH:9]=[CH:10][CH:11]([O:12][CH3:8])[O:4]1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan
Quantity
780 mg
Type
reactant
Smiles
CC1=CC=C(O1)CCCOC1=C(C=C(C=C1C)C=1N=NN(N1)C)C
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.135 g
Type
reactant
Smiles
BrBr
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
to stir at -10° C. for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 mL)
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was purified by MPLC chromatography (ethyl acetate/hexane 3:7)

Outcomes

Product
Name
Type
product
Smiles
COC1OC(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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